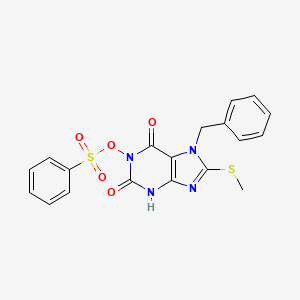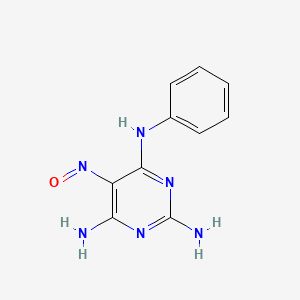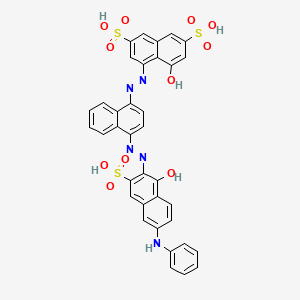
2-Chlorobenzenemethanol hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzenemethanol hydrogen sulfate typically involves the sulfation of 2-chlorobenzenemethanol. One common method is the reaction of 2-chlorobenzenemethanol with sulfuric acid or a sulfating agent such as chlorosulfonic acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the hydrogen sulfate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorobenzenemethanol hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-chlorobenzaldehyde or 2-chlorobenzoic acid.
Reduction: The compound can be reduced to form 2-chlorobenzyl alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chlorobenzaldehyde, 2-chlorobenzoic acid.
Reduction: 2-Chlorobenzyl alcohol.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chlorobenzenemethanol hydrogen sulfate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-chlorobenzenemethanol hydrogen sulfate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobenzyl alcohol: Similar in structure but lacks the sulfate group.
2-Chlorobenzaldehyde: An oxidation product of 2-chlorobenzenemethanol.
2-Chlorobenzoic acid: Another oxidation product of 2-chlorobenzenemethanol.
Uniqueness
2-Chlorobenzenemethanol hydrogen sulfate is unique due to the presence of both a chlorinated aromatic ring and a sulfate ester group. This combination of functional groups imparts distinct chemical properties, making it useful in specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
85680-02-0 |
|---|---|
Formule moléculaire |
C7H7ClO4S |
Poids moléculaire |
222.65 g/mol |
Nom IUPAC |
(2-chlorophenyl)methyl hydrogen sulfate |
InChI |
InChI=1S/C7H7ClO4S/c8-7-4-2-1-3-6(7)5-12-13(9,10)11/h1-4H,5H2,(H,9,10,11) |
Clé InChI |
MOWAGKBZAYDSDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COS(=O)(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


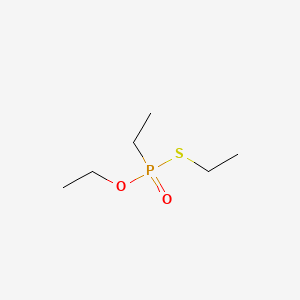

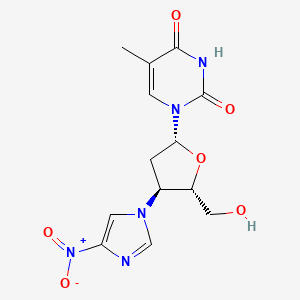


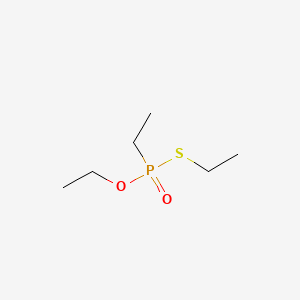
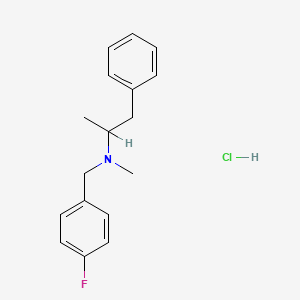
![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)

